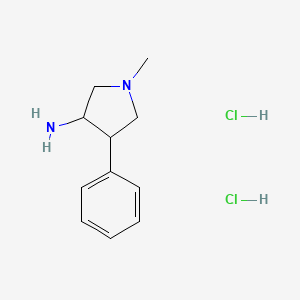

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride involves several steps. The primary synthetic route includes the reaction of 1-methyl-4-phenylpyrrolidin-3-amine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high purity and yield . Industrial production methods may vary, but they generally follow similar principles, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pain Management

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride has been identified as a potential candidate for pain management therapies. Its mechanism involves the inhibition of the TrkA kinase pathway, which is crucial in the transmission of pain signals. This compound has shown efficacy in treating both acute and chronic pain conditions, including:

- Neuropathic Pain : Effective in alleviating pain resulting from nerve damage.

- Inflammatory Pain : Useful in conditions like arthritis where inflammation contributes to pain.

- Cancer Pain : Provides relief from pain associated with malignancies and their treatments .

Neurodegenerative Diseases

Research indicates that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It modulates neuroinflammatory responses and promotes neuronal survival, making it a candidate for further investigation in neuroprotection strategies .

Cancer Treatment

The compound's ability to inhibit specific signaling pathways suggests its potential as an adjunct therapy in cancer treatment. By targeting the TrkA pathway, it may enhance the effectiveness of existing chemotherapy agents while mitigating side effects associated with traditional cancer treatments .

Clinical Trials

Several clinical trials have explored the efficacy of this compound in various pain models. For instance, a study assessing its impact on neuropathic pain demonstrated significant reductions in pain scores compared to placebo groups, highlighting its potential as a novel analgesic .

Animal Studies

Animal models have shown that administration of this compound leads to improved outcomes in models of chronic pain and neurodegeneration. In these studies, treated animals exhibited less behavioral signs of pain and improved cognitive functions compared to untreated controls .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Pain Management | Neuropathic, inflammatory, cancer-related pain | TrkA kinase inhibition |

| Neurodegenerative Diseases | Alzheimer's, Parkinson's disease protection | Modulation of neuroinflammation |

| Cancer Treatment | Adjunct therapy for chemotherapy | Targeting TrkA pathway |

Wirkmechanismus

The mechanism of action of 1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride involves its interaction with dopamine neurons in the brain. The compound is known to induce neurotoxicity by inhibiting mitochondrial function, leading to the degeneration of dopamine-producing neurons. This process is mediated through the formation of reactive oxygen species and the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride is often compared with other neurotoxic compounds, such as:

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Similar in structure and function, MPTP is also used to study neurotoxicity and Parkinson’s disease.

6-Hydroxydopamine (6-OHDA): Another neurotoxin used in research to model Parkinson’s disease.

Rotenone: A naturally occurring compound that inhibits mitochondrial function and induces neurotoxicity.

Biologische Aktivität

1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride, often referred to as MPPD, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of MPPD is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to fit into active sites, leading to the inhibition or activation of these targets.

Key Mechanisms:

- Enzyme Interaction: MPPD has been shown to interact with proteins involved in cell signaling pathways, such as Akt, which plays a crucial role in regulating cellular processes including metabolism, proliferation, and survival.

- Receptor Modulation: The compound may also influence neurotransmitter receptors, contributing to its potential effects on mood and cognition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of MPPD is essential for optimizing its pharmacological properties. Research indicates that modifications in the molecular structure can significantly alter the potency and selectivity of the compound.

Table 1: Structure-Activity Relationship Analysis

| Substituent | Modification Type | Effect on Activity |

|---|---|---|

| N-Methyl | Alkyl substitution | Increased potency |

| Phenyl Group | Aromatic substitution | Enhanced receptor binding |

| Pyrrolidine | Ring modification | Improved stability |

Studies have demonstrated that specific structural modifications can lead to compounds with enhanced biological activity. For instance, altering the substituents on the pyrrolidine ring has been shown to optimize lipophilicity and bioavailability, which are critical for therapeutic efficacy .

In Vitro Studies

In vitro assays have demonstrated that MPPD exhibits significant inhibitory effects on various enzymes involved in inflammatory pathways. For example, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

Table 2: In Vitro Inhibition Potency

| Enzyme | IC50 (μg/mL) | Reference Compound |

|---|---|---|

| COX-1 | 314 | Indomethacin |

| COX-2 | 130 | Aspirin |

| 5-LOX | 105 | Ibuprofen |

These findings suggest that MPPD may possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vivo Studies

In vivo studies further support the anti-inflammatory potential of MPPD. For instance, experiments involving carrageenan-induced paw edema in mice revealed that MPPD significantly reduced edema compared to control groups. The results indicated a dose-dependent response, highlighting its therapeutic potential in managing inflammatory conditions.

Case Study: Carrageenan-Induced Edema

A study assessed the effect of MPPD on paw edema in mice:

Eigenschaften

IUPAC Name |

1-methyl-4-phenylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13-7-10(11(12)8-13)9-5-3-2-4-6-9;;/h2-6,10-11H,7-8,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQWVVMPUJNUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)N)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.